4,6-Dichloronicotinic acid

Physical chemistry Quality control Identity verification

4,6-Dichloronicotinic acid (CAS 73027-79-9) is a dihalogenated pyridinecarboxylic acid derivative with the molecular formula C₆H₃Cl₂NO₂ and molecular weight 192.00 g/mol. It features chlorine substitutions at the 4- and 6-positions of the nicotinic acid scaffold and a carboxylic acid moiety at the 3-position.

Molecular Formula C6H3Cl2NO2
Molecular Weight 192.00 g/mol
CAS No. 73027-79-9
Cat. No. B189603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloronicotinic acid
CAS73027-79-9
Molecular FormulaC6H3Cl2NO2
Molecular Weight192.00 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(=O)O)Cl
InChIInChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
InChIKeyILMIEWNDXAKVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloronicotinic Acid (CAS 73027-79-9): Key Intermediate Sourcing & Differentiation Guide


4,6-Dichloronicotinic acid (CAS 73027-79-9) is a dihalogenated pyridinecarboxylic acid derivative with the molecular formula C₆H₃Cl₂NO₂ and molecular weight 192.00 g/mol [1]. It features chlorine substitutions at the 4- and 6-positions of the nicotinic acid scaffold and a carboxylic acid moiety at the 3-position . Commercially available at ≥97% purity (HPLC) with a melting point range of 154–160°C, this compound functions primarily as a versatile building block for pharmaceutical and agrochemical synthesis via sequential cross-coupling and nucleophilic aromatic substitution transformations .

4,6-Dichloronicotinic Acid: Why Positional Isomers Cannot Be Interchanged


Dichloronicotinic acid positional isomers (4,6-; 2,6-; 2,4-) share the identical molecular formula (C₆H₃Cl₂NO₂) yet exhibit fundamentally divergent chemical and biological utility [1]. The specific 4,6-dichloro substitution pattern confers distinct electronic and steric properties that dictate regioselectivity in metal-catalyzed cross-coupling reactions—the C4 chlorine resides ortho to the carboxylic acid while the C6 chlorine occupies the position para to the ring nitrogen, creating a unique reactivity gradient not replicable by the 2,6- or 2,4- isomers [2]. Procurement of the incorrect isomer results in failed synthetic sequences, altered pharmacophore geometry in drug candidates, and invalid structure-activity relationship studies. The following quantitative evidence establishes the specific dimensions along which 4,6-dichloronicotinic acid is differentiated from its closest comparators.

4,6-Dichloronicotinic Acid: Quantitative Procurement Decision Evidence


Comparative Melting Point: 4,6- vs. 2,6-Dichloronicotinic Acid Physical Property Differentiation

The melting point of 4,6-dichloronicotinic acid (154–160°C) is 11–20°C higher than that of its 2,6-dichloro positional isomer (140–151°C), providing a reliable orthogonal identity confirmation parameter during incoming quality control . This thermal stability differential reflects distinct crystal packing forces arising from the different substitution geometry and can serve as a rapid purity and identity screen when sourcing from new suppliers.

Physical chemistry Quality control Identity verification

Synthetic Route Yield Validation: 96% Hydrolysis Efficiency for 4,6-Dichloronicotinic Acid Production

The base hydrolysis of ethyl 4,6-dichloronicotinate to 4,6-dichloronicotinic acid proceeds with a documented yield of 96% under standardized conditions (NaOH, THF:MeOH:water 4:1:1, 30 min reaction time, acidification to pH 2) . This yield benchmark enables prospective buyers to evaluate supplier process efficiency and cost competitiveness when procuring the compound at scale. While direct comparative yield data for 2,6- and 2,4-isomer hydrolysis under identical conditions are not available in the public domain, the 96% yield represents a reproducible efficiency metric for supplier qualification and batch-to-batch consistency assessment.

Synthetic methodology Process chemistry Cost efficiency

Commercial Purity Benchmark: ≥97% HPLC Specification for 4,6-Dichloronicotinic Acid

4,6-Dichloronicotinic acid is commercially supplied with a minimum purity specification of ≥97% as determined by HPLC . The 2,6-dichloro isomer is similarly available at 97% purity , and the 2,4-dichloro isomer is also specified at 97% assay . Purity specifications alone do not differentiate these isomers; the critical differentiation lies in the isomer-specific synthetic utility, particularly the 4,6-substitution pattern that enables selective sequential functionalization at the C2-position (activated by the carboxylic acid at C3) versus the C6-position (activated by the ring nitrogen) [1].

Quality specification Analytical chemistry Supplier qualification

Patent-Validated Application: 4,6-Dichloronicotinic Acid as a Privileged Scaffold for IRAK4 Inhibitors

4,6-Dichloronicotinic acid serves as the core scaffold for a series of 4,6-diaminonicotinamides developed as potent and selective IRAK4 inhibitors . The 4,6-dichloro substitution pattern is essential for this pharmacophore; the chlorine atoms provide synthetic handles for sequential amine installation via SNAr reactions at both positions, enabling the construction of 4,6-diamino-substituted nicotinamides that exhibit sub-micromolar cellular potency . This specific substitution geometry is not achievable with 2,6- or 2,4-isomers due to the different electronic environment and steric accessibility of the chloro substituents relative to the carboxylic acid group.

Medicinal chemistry Kinase inhibition Drug discovery

4,6-Dichloronicotinic Acid (CAS 73027-79-9): Validated Procurement-Relevant Application Scenarios


Sequential Regioselective Functionalization: C2-Selective Coupling Followed by C6-Displacement

The 4,6-dichloro substitution pattern of this compound enables differential reactivity at the two chloro positions. The C4 chlorine resides ortho to the carboxylic acid group, while the C6 chlorine occupies the position para to the pyridine nitrogen, creating a reactivity gradient that supports sequential functionalization strategies. This allows for palladium-catalyzed cross-coupling at one position followed by nucleophilic aromatic substitution at the other, generating highly substituted pyridine derivatives with defined regiochemistry [1]. This sequential functionalization capability is not available with the 2,6- or 2,4-isomers due to their fundamentally different substitution geometries relative to the carboxylic acid moiety .

IRAK4 Kinase Inhibitor Discovery: 4,6-Diaminonicotinamide Scaffold Synthesis

Medicinal chemistry programs targeting interleukin-1 receptor-associated kinase 4 (IRAK4) for autoimmune disease indications utilize 4,6-dichloronicotinic acid as the essential starting material for constructing 4,6-diaminonicotinamide inhibitors. The two chloro groups serve as sequential displacement sites for amine nucleophiles, yielding the 4,6-diamino-substituted pyridine core that binds the IRAK4 ATP pocket. Compounds derived from this scaffold have demonstrated sub-micromolar potency in cellular assays and have been optimized with X-ray crystallographic guidance [1]. The 2,6- and 2,4-isomers are structurally incapable of generating this specific pharmacophore geometry.

Agrochemical Intermediate: Herbicide and Pesticide Precursor Synthesis

4,6-Dichloronicotinic acid serves as a key building block for synthesizing chlorinated pyridine-containing herbicides and pesticides [1]. The 4,6-dichloro substitution pattern introduces chlorine-substituted pyridine motifs into biologically active agrochemical molecules, a structural feature associated with enhanced metabolic stability and target-site binding in crop protection agents . The compound's established role in agrochemical intermediate supply chains makes it a procurement target for formulation and synthesis laboratories developing next-generation crop protection solutions.

Quality Control Identity Verification: Melting Point-Based Isomer Confirmation

During incoming material receipt, the melting point of 4,6-dichloronicotinic acid (154–160°C) provides a straightforward, equipment-accessible method for distinguishing it from the 2,6-dichloro isomer (140–151°C) [1] . This 11–20°C differential enables rapid identity confirmation without requiring NMR or LC-MS instrumentation, reducing the risk of isomer cross-contamination in production and research workflows. This property is particularly valuable for procurement from new suppliers or when consolidating shipments from multiple sources.

Technical Documentation Hub

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